molecular formula C8H7BrN2 B1502204 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1174007-40-9

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1502204
CAS No.: 1174007-40-9
M. Wt: 211.06 g/mol
InChI Key: LJSVMQHYWFENCK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by a pyrrolopyridine core structure with a bromomethyl group attached to the third position of the pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrolopyridine derivatives.

  • Bromination Reaction: The key step involves the bromination of the pyrrolopyridine core. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).

  • Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.

  • Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.

  • Substitution: Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-(carboxymethyl)-1H-pyrrolo[2,3-b]pyridine

  • Reduction: 3-(methyl)-1H-pyrrolo[2,3-b]pyridine

  • Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.

Scientific Research Applications

3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and probes.

  • Medicine: It has potential therapeutic applications, including the design of kinase inhibitors and other pharmaceutical agents.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 3-(Bromomethyl)quinoline

  • 2-(Bromomethyl)quinoline

  • 2-(Bromomethyl)thiophene

  • 3-(Bromomethyl)pyridine

Properties

IUPAC Name

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSVMQHYWFENCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675420
Record name 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174007-40-9
Record name 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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